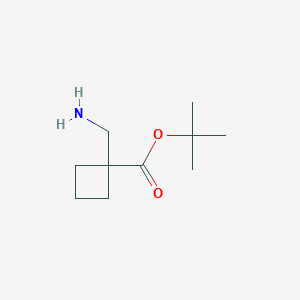

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJQZVQFDKFWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with aminomethyl chloride to yield the final product . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development

The compound's structure allows it to serve as a versatile building block in the synthesis of bioactive molecules. Its unique cyclobutane framework can influence the physicochemical properties of derivatives, enhancing their bioactivity. For instance, studies have shown that substituting a tert-butyl group with other moieties can modulate lipophilicity and metabolic stability, which are critical factors in drug design .

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| Buclizine | Cyclobutane derivative | Antihistamine | |

| Butenafine | Cyclobutane derivative | Antifungal | |

| Pyvhydrazine | Cyclobutane derivative | Antidepressant |

Case Studies

Research has demonstrated that the incorporation of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate into existing pharmaceutical frameworks can enhance their therapeutic profiles. For example, derivatives synthesized from this compound exhibited improved anti-inflammatory effects compared to traditional structures .

Synthetic Methodologies

The synthesis of this compound has been explored using various organic reactions. One notable method involves the use of coupling reagents to facilitate the formation of amide bonds, which are crucial for creating complex molecules with desired biological activities.

Synthetic Pathway Overview

- Starting Materials: Cyclobutane carboxylic acids and amines.

- Reagents: Coupling agents such as EDCI and HOBt.

- Conditions: Typically performed under anhydrous conditions to prevent hydrolysis.

Recent studies have highlighted the potential biological activities associated with this compound and its derivatives. These compounds have shown promise in various assays, including cytotoxicity against cancer cell lines and anti-malarial properties.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Significant against carcinoma cells | |

| Antimalarial | Enhanced activity observed | |

| Anti-inflammatory | Promising results compared to standards |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tert-butyl group significantly affect the compound's biological properties. The presence of specific functional groups can enhance interactions with biological targets, leading to improved efficacy.

Table 3: Structural Features and Their Functions

| Structural Feature | Functionality |

|---|---|

| Tert-butyl group | Increases lipophilicity and stability |

| Aminomethyl group | Enhances receptor binding through hydrogen bonding |

| Cyclobutane framework | Influences overall molecular conformation |

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane core but differ in their functional groups.

Aminomethyl-substituted compounds: Compounds with aminomethyl groups attached to different ring systems or backbones.

Uniqueness

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is unique due to the combination of the cyclobutane ring and the tert-butyl ester group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications .

Biological Activity

Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a compound that has garnered attention in various fields of biological research due to its structural features and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with an aminomethyl group and a tert-butyl ester functional group. Its molecular formula is , with a molecular weight of approximately 199.28 g/mol. The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanisms by which it exerts its effects include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate physiological processes.

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis due to its ability to protect amine functionalities. The tert-butoxycarbonyl (Boc) group allows for selective reactions during the synthesis of complex peptides, facilitating studies on biochemical pathways involving amino acids.

Synthesis and Evaluation

A study focused on the synthesis of various cyclobutane derivatives demonstrated that modifying functional groups can significantly alter biological activity. For example, the introduction of different substituents on the cyclobutane ring was shown to enhance enzyme inhibition properties . This underscores the importance of structural modifications in optimizing biological activity.

Interaction Studies

Research involving interaction studies with nucleophiles and electrophiles has provided insights into the reactivity of this compound in biological systems. These studies are crucial for understanding its potential therapeutic applications, particularly in drug design where selective reactivity is essential.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:

- Protection of amines : The tert-butyl carbamate (Boc) group is introduced to protect the aminomethyl functionality during synthesis. For example, intermediates like tert-butyl ((1-aminocyclohexyl)methyl)carbamate are synthesized using Boc-anhydride under basic conditions .

- Cyclobutane ring formation : Photoredox-catalyzed radical addition-polar cyclization cascades can construct strained cyclobutane rings, as demonstrated in the synthesis of methyl 1-(4-(tert-butoxy)-2-methyl-4-oxobutyl)cyclobutane-1-carboxylate .

- Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) are employed to attach aromatic or heteroaromatic groups to the cyclobutane core .

Q. Which analytical techniques are most effective for characterizing This compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the cyclobutane ring geometry and Boc-protected amine. Overlapping signals in the cyclobutane region (δ ~2.0–3.0 ppm) may require 2D experiments (COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and fragmentation patterns, especially for intermediates in multi-step syntheses .

- X-ray Crystallography : For resolving stereochemical ambiguities, single-crystal X-ray diffraction provides definitive structural confirmation, often using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving This compound?

- Methodological Answer :

- Catalyst optimization : Use Pd(dba) with BINAP ligands to enhance catalytic activity in Buchwald-Hartwig aminations. Lower catalyst loading (1–5 mol%) reduces costs and byproducts .

- Solvent and temperature control : Polar aprotic solvents (e.g., toluene or DMSO) at 80–100°C improve reaction efficiency. For example, DMSO enhances photoredox-mediated cyclization yields .

- Protecting group stability : Ensure the Boc group remains intact under reaction conditions. Trifluoroacetic acid (TFA) deprotection is avoided until final steps to prevent premature amine exposure .

Q. What strategies resolve stereochemical challenges during the synthesis of derivatives of this compound?

- Methodological Answer :

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during cyclobutane formation to enforce desired configurations .

- Enantioselective catalysis : Asymmetric hydrogenation or enzymatic resolution can isolate enantiomers. For example, lipases selectively hydrolyze ester groups in racemic mixtures .

- Crystallographic validation : X-ray structures of intermediates (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) guide stereochemical assignments when NMR data is ambiguous .

Q. How do computational methods assist in predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for SN2 reactions at the cyclobutane carbamate site, predicting regioselectivity based on steric hindrance from the tert-butyl group .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as DMSO stabilizing zwitterionic intermediates in polar mechanisms .

- Docking studies : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the aminomethyl group and active sites .

Q. How should researchers validate unexpected stereochemistry observed in NMR data?

- Methodological Answer :

- Nuclear Overhauser Effect (NOE) : 2D NOESY identifies spatial proximity between protons on the cyclobutane ring and adjacent groups, confirming cis/trans configurations .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., methyl 3-aminocyclobutane carboxylate hydrochloride) to identify characteristic splitting patterns .

- Isotopic labeling : Synthesize N-labeled analogs to simplify amine proton signals and reduce overlap in crowded NMR regions .

Data Contradiction and Optimization

Q. When HPLC purity assays conflict with NMR integration ratios, how should discrepancies be resolved?

- Methodological Answer :

- Multi-technique validation : Combine HPLC (for quantitative purity) with LC-MS to detect co-eluting impurities lacking UV chromophores. For example, trace tert-butyl degradation products may not absorb at standard wavelengths .

- NMR relaxation delays : Increase D1 (delay time) in C NMR to ensure complete relaxation of quaternary carbons, improving integration accuracy for the Boc group .

- Spiking experiments : Add authentic samples of suspected impurities (e.g., de-Boc intermediates) to confirm retention times and spectral overlaps .

Q. What experimental adjustments mitigate cyclobutane ring strain during functionalization?

- Methodological Answer :

- Stepwise functionalization : Avoid simultaneous introduction of bulky substituents. For example, install the aminomethyl group before the tert-butyl ester to reduce steric clash .

- Low-temperature conditions : Perform reactions at –78°C (e.g., using LHMDS as a base) to minimize ring-opening side reactions .

- Ring-preserving catalysts : Use nickel catalysts for cross-couplings, which are less likely to induce cycloreversion compared to palladium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.